5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline
Description
Properties
CAS No. |
94094-39-0 |
|---|---|
Molecular Formula |
C14H12Cl2N2O2S |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenyl)sulfanyl-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-17(2)13-7-11(16)12(18(19)20)8-14(13)21-10-5-3-9(15)4-6-10/h3-8H,1-2H3 |
InChI Key |
LWXFXDYOFMAQPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1SC2=CC=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to introduce the nitro group. This is followed by the thiolation of the nitroaniline derivative with 4-chlorothiophenol under basic conditions to form the thioether linkage. The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Nitro and Amino Substituents
Compound A : 5-Chloro-N-(4-chlorophenyl)-2,4-dinitroaniline (CAS RN: 1232506-42-1)
- Key Differences: Contains two nitro groups (positions 2 and 4) vs. one nitro group in the target compound. Lacks the dimethylamino group and (4-chlorophenyl)thio substituent.
- Implications: Increased electron-withdrawing effects in Compound A may reduce solubility and alter reactivity compared to the target compound.
Compound B : N-(4-Chlorophenyl)-2-nitroaniline (CAS RN: 23008-56-2)
- Implications :
- Reduced steric bulk and electron-donating groups likely result in lower bioactivity and solubility compared to the target compound.
Thioether vs. Ether Linkages
Compound C : 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline (CAS RN: 2172-93-2)
- Key Differences :
- Replaces the thioether (-S-) with an ether (-O-) linkage.
- Compound C’s ether group may reduce oxidative stability and pesticidal efficacy compared to the target compound.
Heterocyclic Analogues
Compound D : 5-[(4-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole
- Key Differences :
- Replaces the aniline core with a 1,2,3-thiadiazole ring.
- The target compound’s dimethylamino group may enhance solubility, favoring formulation in agricultural applications.
Compound E : (Z)-N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine
- Key Differences :
- Contains a thiophene-Schiff base structure instead of an aniline backbone.
- Implications :
- The Schiff base moiety in Compound E may enable metal coordination, broadening its applications in catalysis or materials science.
Biological Activity
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline, also known by its CAS number 2172-93-2, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H12Cl2N2O3 |
| Molecular Weight | 327.163 g/mol |
| Density | 1.399 g/cm³ |
| Boiling Point | 441.1 °C |
| Flash Point | 220.5 °C |
Structural Characteristics
The compound features a nitroaniline structure with a chloro substituent and a thioether linkage to a chlorophenyl group, which contributes to its biological activity.
Antiviral Properties
Recent studies have highlighted the potential of related compounds in inhibiting human adenoviruses (HAdV). For instance, certain analogues showed sub-micromolar potency against HAdV with selectivity indexes greater than 100, indicating a favorable therapeutic window. These compounds were noted to target the viral DNA replication process, suggesting that similar mechanisms could be explored for 5-chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline .
Antifungal Activity
Research into related nitroaniline derivatives has demonstrated notable antifungal properties. For example, compounds derived from similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.015 mg/L against Cryptococcus neoformans, along with significant reductions in fungal density in vivo when administered at doses of 150 mg/kg . This suggests that 5-chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline could possess comparable antifungal efficacy.
The proposed mechanism of action for compounds similar to 5-chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline often involves interference with nucleic acid synthesis or disruption of cellular processes crucial for pathogen survival. The presence of the nitro group is particularly significant as it can facilitate electron transfer processes that lead to the generation of reactive intermediates, potentially damaging cellular components .
Study on Antiviral Activity
In a comparative study assessing the efficacy of various nitroaniline derivatives against HAdV, compound variants exhibited IC50 values ranging from 0.27 μM to higher concentrations. Notably, compound variants demonstrated reduced cytotoxicity compared to traditional antiviral agents like niclosamide, indicating a promising profile for further development .
Study on Antifungal Efficacy
Another study focused on the antifungal activity of nitroaniline derivatives revealed that specific structural modifications led to enhanced activity against Candida species. The structural integrity provided by the thioether linkage was crucial for maintaining bioactivity while reducing toxicity profiles in mammalian cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline, and what experimental conditions are critical for high yields?
- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution or condensation reactions. For example, analogous compounds are synthesized via refluxing equimolar ethanolic solutions of precursors (e.g., 5-nitro-2-thiophenecarboxaldehyde and substituted anilines) under controlled conditions . Key factors include solvent choice (ethanol is common for solubility and stability), reaction time (1–3 hours), and temperature control (reflux at ~78°C). Slow evaporation of ethanol is recommended for crystallization .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis (e.g., with Mo-Kα radiation, λ = 0.71073 Å) provides definitive structural confirmation, as demonstrated for structurally related nitroaniline derivatives .
- NMR/HRMS : ¹H/¹³C NMR resolves substituent positions (e.g., dimethylamino and nitro groups), while high-resolution mass spectrometry (HRMS) validates molecular weight with <5 ppm error .
- IR spectroscopy : Nitro (1520–1350 cm⁻¹) and thioether (650–500 cm⁻¹) stretches are diagnostic .
Q. What theoretical frameworks guide the study of this compound’s reactivity or electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations are widely used to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For nitroaromatics, frontier molecular orbital theory explains electrophilic/nucleophilic sites, while Hammett constants quantify substituent effects on reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. For example, in nitrosoaniline derivatives, variable-temperature NMR and X-ray diffraction distinguish static vs. dynamic structural ambiguities . Comparative analysis with isotopically labeled analogs (e.g., deuterated solvents) can isolate solvent effects .
Q. What strategies optimize the regioselectivity of functional group modifications (e.g., nitration or chlorination) on the aromatic ring?
- Methodological Answer :
- Directing groups : The nitro group meta-directs electrophilic substitution, while the thioether group acts as an ortho/para director. Computational modeling (DFT) predicts competing directing effects .
- Protection/deprotection : Temporarily protecting the dimethylamino group (e.g., as a Boc derivative) avoids unwanted side reactions during nitration .
Q. How do solvent polarity and reaction kinetics influence the mechanistic pathway of nucleophilic aromatic substitution in this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate SNAr mechanisms by stabilizing transition states. Kinetic studies (e.g., monitoring by HPLC or UV-Vis) reveal rate constants and activation parameters. For example, in ethanolic reflux, pseudo-first-order kinetics dominate due to ethanol’s dual role as solvent and weak acid catalyst .
Q. What are the challenges in purifying this compound, and how can chromatographic or recrystallization methods be refined?
- Methodological Answer :
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are preferred for high-purity crystals. Slow cooling rates (1–2°C/min) reduce occluded impurities .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves nitroaromatic byproducts. TLC (silica, 5% EtOAc/hexane) monitors reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
